Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Mode of Action
It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
Similar compounds have been involved in the phosphoinositide-3 kinase pathway, p-38 kinase pathway, and matrix metalloproteases pathway .
Result of Action
Similar compounds have been used in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including phosphoinositide-3 kinase and matrix metalloproteases, which are crucial in cellular signaling and extracellular matrix remodeling, respectively . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the integrated stress pathway, which plays a vital role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases . Additionally, this compound can alter the expression of specific genes involved in these pathways, thereby impacting cellular responses to stress and injury.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound has been shown to inhibit phosphoinositide-3 kinase, thereby affecting downstream signaling pathways . Additionally, changes in gene expression induced by this compound contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These studies are essential for determining the safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes, such as cytochrome P450, play a role in the biotransformation of this compound, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo structure with a chlorinated aromatic ring, which enhances its reactivity and potential biological interactions. The molecular formula is C_8H_7ClN_2O_2, with a molecular weight of approximately 188.6 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways:
- Enzyme Inhibition : This compound acts as an inhibitor of key enzymes such as phosphoinositide-3 kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), which are crucial in signaling pathways related to inflammation and cancer progression .
- Gene Expression Modulation : It alters the expression of genes associated with stress responses and injury repair mechanisms, impacting cellular metabolism and survival.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound activates caspases involved in the apoptotic pathway, leading to increased cell death in malignant cells while sparing normal cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.25 | Caspase activation |
MDA-MB-231 | 0.50 | Apoptosis induction |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammation .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study published in PMC demonstrated that methyl 4-chloropyrazolo[1,5-a]pyrazine derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapy agents like cisplatin. The activation of apoptotic pathways was confirmed through caspase assays .
- Inflammation Modulation : Research indicated that similar compounds could effectively inhibit the PI3K pathway, which is often upregulated in inflammatory diseases. This suggests potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .
- Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed that it influences key signaling cascades involved in cell survival and proliferation, highlighting its potential as a multi-target therapeutic agent.
Properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6-7(9)10-2-3-12(6)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKNZLLAODCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CN=C(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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